molecular formula C8H17BrN2 B12569306 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 202256-55-1

1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide

Cat. No.: B12569306
CAS No.: 202256-55-1
M. Wt: 221.14 g/mol
InChI Key: IDTCIGXPHCJHHT-UHFFFAOYSA-M
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Description

1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis and catalysis. It is commonly used in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with ethyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures. The reaction proceeds as follows:

1,4-Diazabicyclo[2.2.2]octane+Ethyl bromide1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide\text{1,4-Diazabicyclo[2.2.2]octane} + \text{Ethyl bromide} \rightarrow \text{this compound} 1,4-Diazabicyclo[2.2.2]octane+Ethyl bromide→1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as hydroxide ions, alkoxides, and amines to form substituted products. The reaction is typically carried out in polar solvents at elevated temperatures.

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted quaternary ammonium salts.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

Scientific Research Applications

1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of heterocyclic compounds and as a phase-transfer catalyst.

    Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide involves its role as a nucleophilic catalyst. The compound’s nitrogen atoms possess lone pairs of electrons, which can readily participate in nucleophilic attacks on electrophilic centers. This property makes it an effective catalyst in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the ethyl group, is also a strong nucleophilic catalyst.

    Quinuclidine: A bicyclic amine with a similar structure but with one nitrogen atom replaced by a carbon atom.

    Triethylenediamine: Another bicyclic amine with similar nucleophilic properties.

Uniqueness: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is unique due to its quaternary ammonium structure, which enhances its stability and reactivity compared to its parent compound. The presence of the ethyl group also increases its solubility in organic solvents, making it more versatile in various chemical reactions.

Properties

CAS No.

202256-55-1

Molecular Formula

C8H17BrN2

Molecular Weight

221.14 g/mol

IUPAC Name

1-ethyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C8H17N2.BrH/c1-2-10-6-3-9(4-7-10)5-8-10;/h2-8H2,1H3;1H/q+1;/p-1

InChI Key

IDTCIGXPHCJHHT-UHFFFAOYSA-M

Canonical SMILES

CC[N+]12CCN(CC1)CC2.[Br-]

Origin of Product

United States

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